molecular formula C20H31NO B1666485 AC-42 CAS No. 244291-63-2

AC-42

Cat. No.: B1666485
CAS No.: 244291-63-2
M. Wt: 301.5 g/mol
InChI Key: ANTKBACNWQHQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-42 involves the reaction of 4-butylpiperidine with 2-methylbenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: AC-42 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine ring and the benzoyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of AC-42: this compound is unique due to its high selectivity for the M1 receptor and its ability to bind to an allosteric site, which distinguishes it from other compounds that may act on the orthosteric site. This selectivity and binding mechanism make this compound a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

244291-63-2

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one

InChI

InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3

InChI Key

ANTKBACNWQHQJE-UHFFFAOYSA-N

SMILES

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride
AC-42
AC42

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 mL oven-dried flask was charged Mg turnings (125 mg, 5.2 mmol) which were activated by the use of a heat-gun. Under inert atmosphere was added a suspension of 2-iodoanisole (1.13 g, 5.2 mmol) in Et2O (4 mL) and the reaction mixture was allowed to stand at rt for 1 hour. Compound 4 (720 mg, 3.4 mmol) dissolved in Et2O (4 mL) was added and the mixture was refluxed over-night. THF (15 mL) and sulfuric acid (4 mL, 2 M) was added and the reaction mixture was stirred for 4 h, followed by addition of NaOH (6 mL, 2 M). The reaction mixture was extracted with ethyl acetate (3×50 mL), and the combined organic phases were evaporated to dryness to produce 1.2 g of crude 5. The crude product was subjected to CC [eluent: CH2Cl2:CH3OH (99:1)] to give pure 5 (0.42 g, 26%). 1H NMR (CDCl3) δ0.83 (t, 3H), 1.20-1.42 (m, 9H), 1.65-1.73 (d, 2H), 1.96-2.20 (m, 4H), 2.53 (t, 2H), 3.02-3.17 (m, 4H), 3.89 (s, 3H), 6.95-7.01 (m, 2H), 7.44 (t, 1H), 7.65 (d, 1H).
[Compound]
Name
Mg
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
720 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AC-42
Reactant of Route 2
Reactant of Route 2
AC-42
Reactant of Route 3
Reactant of Route 3
AC-42
Reactant of Route 4
Reactant of Route 4
AC-42
Reactant of Route 5
AC-42
Reactant of Route 6
AC-42

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.